N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide
Description
N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide is a sulfur-containing acetamide derivative featuring a quinazolinyl core substituted with a 4-fluorophenyl group and an ethyl moiety at position 4. The acetamide side chain includes an allyl group (C₃H₅) attached to the nitrogen atom. This compound belongs to a broader class of pharmacologically relevant molecules, where structural modifications influence physicochemical properties and biological activity.
Properties
Molecular Formula |
C21H20FN3OS |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[6-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C21H20FN3OS/c1-3-11-23-19(26)13-27-21-17-12-14(4-2)5-10-18(17)24-20(25-21)15-6-8-16(22)9-7-15/h3,5-10,12H,1,4,11,13H2,2H3,(H,23,26) |
InChI Key |
TWDUTUNLYRPKGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NCC=C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the fluorophenyl group, and the attachment of the allyl group. One common method involves the reaction of 6-ethyl-2-(4-fluorophenyl)-4-quinazolinethiol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the quinazoline core or the allyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinazoline derivatives, modified allyl groups
Substitution: Substituted allyl or fluorophenyl derivatives
Scientific Research Applications
Biological Activities
Research indicates that N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide exhibits promising biological activities , particularly in the following areas:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, with studies suggesting it may inhibit the growth of various bacterial strains.
- Anticancer Properties : The quinazoline core is known for its ability to interact with specific enzymes and receptors involved in cancer progression. Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.
- Mechanism of Action : The mechanism likely involves binding to specific biological targets, inhibiting their activity, which is crucial for its therapeutic potential. The presence of the fluorophenyl group may enhance binding affinity and specificity towards these targets .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound in various experimental settings:
Mechanism of Action
The mechanism of action of N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs and their molecular features:
¹Estimated based on structural similarity to butyl analog.
Key Observations :
- Alkyl vs. Aryl Substituents : The allyl and butyl groups (linear alkyl chains) contrast with bulkier aryl substituents (e.g., 2,6-dimethylphenyl), which may increase steric hindrance and reduce solubility .
- Molecular Weight : Bulkier substituents (e.g., 2,6-dimethylphenyl) increase molecular weight, which may affect pharmacokinetic profiles .
Physicochemical and Crystallographic Properties
- For example, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide forms inversion dimers via N–H⋯N bonds .
- Solubility : The allyl group’s shorter chain and unsaturated bond may confer higher polarity compared to butyl or methoxyethyl variants, suggesting improved aqueous solubility .
Biological Activity
N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide, identified by CAS number 606134-61-6, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H20FN3OS, with a molecular weight of approximately 381.47 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities, including anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H20FN3OS |
| Molecular Weight | 381.466 g/mol |
| CAS Number | 606134-61-6 |
| LogP | 5.2329 |
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the quinazoline scaffold followed by the introduction of the allyl and sulfanyl groups. While specific synthetic routes may vary, they generally leverage established methodologies for quinazoline derivatives.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies have shown that quinazoline derivatives can act as inhibitors of various kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) .
Case Study: Inhibition of A549 Cells
In a study evaluating the biological activity of related compounds against human non-small cell lung cancer (NSCLC) A549 cells, it was found that certain derivatives exhibited IC50 values lower than that of 5-Fluorouracil (5-FU), a standard chemotherapy drug. For example:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 6k | 3.14 | Induction of apoptosis via mitochondrial pathways |
| Compound 6l | 0.46 | Activation of caspase pathways leading to apoptosis |
These findings suggest that this compound may similarly induce apoptosis in cancer cells through related mechanisms .
The proposed mechanism of action for compounds like this compound includes:
- Inhibition of Kinases : By inhibiting EGFR and HER2, these compounds can block signaling pathways that promote tumor growth.
- Induction of Apoptosis : Compounds may activate caspase-dependent pathways leading to programmed cell death.
- Alteration in Protein Expression : Changes in the expression levels of apoptotic proteins such as Bcl-2 and Bax have been observed, indicating a shift towards pro-apoptotic signaling .
Toxicity and Safety Profile
While exploring the biological activity of this compound, it is crucial to consider its toxicity profile. Preliminary data suggest that related compounds exhibit manageable toxicity levels in vitro; however, comprehensive toxicity studies are necessary to evaluate their safety for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
